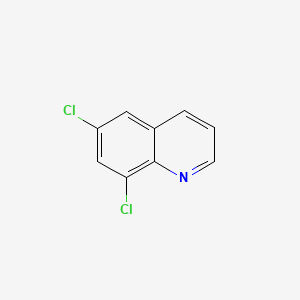

6,8-Dichloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHRXLPRNCGSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300463 | |

| Record name | 6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-66-2 | |

| Record name | 6,8-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis & Sourcing of 6,8-Dichloroquinoline

Executive Summary

6,8-Dichloroquinoline (CAS: 14300-11-9) represents a critical halogenated heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its 4,7-dichloro isomer (ubiquitous in chloroquine manufacturing), the 6,8-dichloro motif offers unique electronic properties and steric vectors for drug design, particularly in developing novel antibacterial, antifungal, and neuroprotective agents.[1][2]

This guide provides a rigorous technical analysis of the starting materials and synthetic pathways required to access high-purity this compound. We prioritize regiocontrol as the primary quality attribute, advocating for de novo ring construction over direct functionalization to avoid difficult-to-separate isomeric mixtures.

Part 1: Strategic Importance & Pharmacophore Analysis[2]

The this compound scaffold is not merely a precursor; it is a "privileged structure" capable of binding multiple biological targets.

-

Electronic Modulation: The chlorine atoms at positions 6 and 8 exert a strong electron-withdrawing effect (

), significantly reducing the basicity of the quinoline nitrogen ( -

Metabolic Stability: Blocking the C6 and C8 positions prevents oxidative metabolism (hydroxylation) at these reactive sites, extending the half-life of derived pharmacophores.[2]

-

Lipophilicity: The dichloro-substitution increases

, enhancing membrane permeability for CNS-targeted applications.

Part 2: Retrosynthetic Analysis

To achieve high regiochemical fidelity, one must disconnect the quinoline ring system rather than attempting to chlorinate an existing quinoline core.[1][2] Direct electrophilic chlorination of quinoline yields a mixture of 5,8-dichloro, 5,6,8-trichloro, and other isomers due to the competing directing effects of the nitrogen atom.[1][2]

The Logical Disconnection: The most reliable route disconnects the N1-C2 and C4-C4a bonds, leading back to 2,4-dichloroaniline and a C3 fragment (glycerol).

Visualization: Retrosynthetic Logic Tree

Figure 1: Retrosynthetic analysis contrasting the preferred Skraup cyclization against direct halogenation.

Part 3: Primary Synthetic Route (Modified Skraup Protocol)

The Skraup Synthesis is the industrial gold standard for this transformation. It involves the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent.[2][3][4][5]

Core Starting Materials & Reagents

| Component | Role | Specification | Criticality |

| 2,4-Dichloroaniline | Substrate | >98% Purity | High. Impurities (e.g., 2,5-dichloroaniline) yield inseparable regioisomers.[1] |

| Glycerol | Carbon Source | Anhydrous | Med. Source of acrolein in situ.[2] |

| Sulfuric Acid | Catalyst/Dehydrator | Conc. (98%) | High. Drives dehydration of glycerol and cyclization.[2] |

| Nitrobenzene | Oxidant | Reagent Grade | High. Aromatizes the 1,2-dihydroquinoline intermediate. |

| Ferrous Sulfate | Moderator | Powder | Med. Moderates the violence of the reaction (preventing runaway exotherms).[2] |

Reaction Mechanism & Workflow

The reaction proceeds via the in situ generation of acrolein from glycerol. The 2,4-dichloroaniline then undergoes a conjugate Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation.[1]

Key Causality: We use 2,4-dichloroaniline because the ortho-position (C6 of aniline) is blocked by a chlorine, forcing the cyclization to occur at the other ortho-position (C2 of aniline), which becomes C8 of the quinoline.[1] The para-chlorine of the aniline becomes C6 of the quinoline.

Visualization: The Skraup Pathway

Figure 2: Step-wise mechanistic flow of the Skraup synthesis for this compound.

Detailed Experimental Protocol

Safety Warning: This reaction generates acrolein (highly toxic lachrymator) and is extremely exothermic.[1][2] Perform only in a high-efficiency fume hood with blast shielding.

Step-by-Step Methodology:

-

Charge: In a 2L round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine:

-

Acid Addition: Add 100 mL Concentrated Sulfuric Acid dropwise with stirring. Note: The mixture will become viscous.

-

Initiation: Heat the mixture gently with a heating mantle.

-

Reflux: Once the initial exotherm subsides, reflux vigorously for 4–5 hours to ensure complete cyclization and oxidation.[2]

-

Work-up (Steam Distillation):

-

Isolation:

-

Purification: Extract the distillate with dichloromethane (DCM), dry over

, and concentrate. Recrystallize from ethanol if a solid, or distill under reduced pressure if an oil.[1][2]

Part 4: Quality Control & Characterization[1]

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (CDCl3) | Distinct doublets for protons at C2, C3, C4.[1][2] Singlets/meta-coupling for protons at C5 and C7. | Confirms substitution pattern (6,8-dichloro).[1][2] |

| Mass Spectrometry | M+ peak at 197/199/201 (9:6:1 ratio).[1][2] | Confirms presence of two chlorine atoms (isotope pattern).[2] |

| Melting Point | 103–104 °C (Lit.[2] value). | Quick purity check. |

Common Failure Mode: If 2,5-dichloroaniline is present in the starting material, you will generate 5,8-dichloroquinoline .[1][2] This isomer is difficult to separate by standard chromatography.[2] Always QC the starting aniline via GC-MS prior to synthesis.

Part 5: Alternative Routes (Why they fail)

It is crucial to understand why the Skraup method is preferred over alternatives:

-

Direct Chlorination of Quinoline: Treating quinoline with

or NCS typically yields a mixture of 3-chloro, 5-chloro, and 8-chloro isomers.[2] The 6-position is not electronically activated for electrophilic substitution in the pyridine ring, nor is it the most active site on the benzene ring (C5/C8 are preferred). -

Combes Synthesis: Condensation of 2,4-dichloroaniline with 1,3-diketones yields 2,4-disubstituted quinolines (e.g., 2,4-dimethyl-6,8-dichloroquinoline).[1][2] While effective for building the ring, removing the alkyl groups at C2/C4 to get the parent this compound is synthetically inefficient.[1]

References

-

Manske, R. H. F. (1942).[1][2] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.[1][2] Link[1][2]

-

Clarke, H. T., & Davis, A. W. (1941).[1][2] "Quinoline."[2][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[1][2][3][13] Vol. 1, p. 478.[1][2] Link

-

PubChem. (n.d.).[2] "this compound Compound Summary." National Library of Medicine.[2] Link[1][2]

-

Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] (Standard reference for Skraup Mechanism causality).

-

Sigma-Aldrich. (n.d.).[2][7] "Safety Data Sheet: 2,4-Dichloroaniline." Link[1][2]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjsir.org [pjsir.org]

- 10. researchgate.net [researchgate.net]

- 11. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Dichloroquinoline Core: A Comprehensive Technical Guide for Drug Discovery

The quinoline scaffold, a fused bicyclic aromatic system of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to a plethora of biologically active molecules, including approved therapeutics. This guide delves into the fundamental chemistry of a particularly versatile subclass: the dichloroquinolines. For researchers, scientists, and drug development professionals, understanding the nuances of dichloroquinoline chemistry—from synthesis to reactivity and biological application—is paramount for the rational design of novel therapeutics. This document provides an in-depth exploration of the core chemical principles governing dichloroquinolines, supported by field-proven insights and detailed experimental protocols.

The Dichloroquinoline Landscape: Isomerism and Physicochemical Properties

The substitution of two chlorine atoms on the quinoline ring system gives rise to a multitude of isomers, each with distinct electronic and steric properties that profoundly influence its reactivity and biological activity. The positions of the chlorine atoms dictate the electron density distribution across the bicyclic system, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

A systematic nomenclature is crucial for distinguishing between these isomers. For example, 4,7-dichloroquinoline and 2,4-dichloroquinoline are two of the most extensively studied isomers, primarily due to their roles as key intermediates in the synthesis of pharmaceuticals.[1][2]

Table 1: Physicochemical Properties of Selected Dichloroquinoline Isomers

| Dichloroquinoline Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 2,4-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 65-68 | Highly reactive towards nucleophilic substitution at both C2 and C4. |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 81-85 | A critical intermediate for antimalarial drugs like chloroquine and hydroxychloroquine.[2] |

| 5,7-Dichloro-8-hydroxyquinoline | C₉H₅Cl₂NO | 228.05 | 178-180 | A derivative of the chelating agent 8-hydroxyquinoline. |

The lipophilicity of dichloroquinoline derivatives is a critical parameter in drug design, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative structure-activity relationship (QSAR) studies often utilize lipophilicity as a key descriptor to model the biological activity of these compounds.[3]

Synthesis of the Dichloroquinoline Scaffold: Foundational Strategies

Several classical and modern synthetic methodologies are employed to construct the dichloroquinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Gould-Jacobs Reaction

A cornerstone in quinoline synthesis, the Gould-Jacobs reaction is particularly effective for producing 4-hydroxyquinolines, which are immediate precursors to 4-chloroquinolines.[4] The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. Subsequent hydrolysis, decarboxylation, and chlorination with reagents like phosphorus oxychloride (POCl₃) yield the desired dichloroquinoline.[5][6]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline via a Modified Gould-Jacobs Approach [5][6]

-

Condensation: React m-chloroaniline with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the formation of the anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate is cyclized at high temperature in a high-boiling solvent such as diphenyl ether. This step forms the 4-hydroxy-7-chloro-3-carbethoxyquinoline.

-

Hydrolysis and Decarboxylation: The ester is saponified with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating leads to decarboxylation, affording 7-chloro-4-hydroxyquinoline.

-

Chlorination: The 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to yield the final product, 4,7-dichloroquinoline.

Other Synthetic Routes

The Combes quinoline synthesis and the Skraup reaction are other classical methods that can be adapted for the synthesis of certain dichloroquinoline isomers, although they may be less regioselective than the Gould-Jacobs reaction.[1]

Caption: General workflow for the synthesis of dichloroquinolines via the Gould-Jacobs reaction.

Reactivity of Dichloroquinolines: A Tale of Two Rings

The reactivity of the dichloroquinoline scaffold is a fascinating interplay of the electron-deficient pyridine ring and the electron-rich benzene ring. The presence of two deactivating chlorine atoms further modulates this reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine moiety of the quinoline ring is inherently electron-deficient, making the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack. The chlorine atoms at these positions are excellent leaving groups, facilitating SₙAr reactions.

The regioselectivity of nucleophilic attack is a critical consideration. In 2,4-dichloroquinolines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preferential reactivity can be exploited for the sequential introduction of different substituents.[7] For instance, in 2,4-dichloroquinoline-3-carbonitrile, the presence of the electron-withdrawing nitrile group further activates the C4 position.[3]

Experimental Protocol: Regioselective Amination of 4,7-Dichloroquinoline [8][9]

-

Reaction Setup: Dissolve 4,7-dichloroquinoline in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine (e.g., morpholine) and a base (e.g., potassium carbonate) to the solution.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120°C) and stir for a specified period (e.g., 24 hours).

-

Workup and Purification: After completion, the reaction is quenched, and the product is isolated and purified, typically by precipitation and recrystallization or column chromatography.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on a dichloroquinoline.

Electrophilic Aromatic Substitution

In contrast to nucleophilic attack on the pyridine ring, electrophilic substitution predominantly occurs on the electron-rich benzene ring. The directing effects of the nitrogen atom in the pyridine ring and the two chlorine atoms determine the position of substitution. The pyridine ring acts as a deactivating group, directing electrophiles to the benzene ring. Electrophilic attack generally favors the C5 and C8 positions.[10] The specific regiochemical outcome can be influenced by the reaction conditions and the nature of the electrophile.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of halo-aromatics, and dichloroquinolines are excellent substrates for these transformations.

-

Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dichloroquinoline with an organoboron reagent. The reaction often exhibits high regioselectivity, with the C4-chloro substituent being more reactive than the C2- or C7-chloro substituents in many cases.[11]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted quinolines. Selective amination at different positions can be achieved by carefully controlling the reaction conditions and ligand choice.[12]

-

Sonogashira and Heck Couplings: These reactions facilitate the introduction of alkynyl and alkenyl groups, respectively, onto the quinoline core, further expanding the accessible chemical space.[12][13]

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions of dichloroquinolines.

Dichloroquinolines in Drug Development: A Privileged Scaffold

The dichloroquinoline core serves as a versatile starting point for the synthesis of a wide array of bioactive molecules.

Anticancer Agents

Numerous quinoline derivatives have demonstrated potent anticancer activity.[14] The dichloroquinoline scaffold allows for the strategic placement of pharmacophores that can interact with various cancer-related targets, such as protein kinases. For example, 4-anilinoquinoline derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and other kinases implicated in cancer progression.[3]

Table 2: Selected Dichloroquinoline-Derived Compounds with Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC₅₀ |

| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | - | MCF-7 (Breast) | 4.60 µM |

| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | - | HCT-116 (Colon) | 4.60 µM |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Proteasome | Various | Varies |

Anti-inflammatory, Antiviral, and Antiparasitic Agents

The versatility of the dichloroquinoline scaffold extends beyond oncology. Derivatives have shown promise as anti-inflammatory, antiviral, and antiparasitic agents.[11][15][16] The well-known antimalarial drugs chloroquine and hydroxychloroquine are synthesized from 4,7-dichloroquinoline, highlighting the historical and ongoing importance of this scaffold in infectious disease research.[2] Recent studies have also explored the potential of 4,7-dichloroquinoline derivatives against other parasites and viruses, such as the dengue virus.[17][18]

Table 3: Biological Activity of 4,7-Dichloroquinoline and its Derivatives

| Compound | Activity | Organism/Target | IC₅₀ / Activity Metric |

| 4,7-dichloroquinoline derivative | Antiplasmodial | Plasmodium falciparum (CQ-sensitive) | 6.7 nM |

| 4,7-dichloroquinoline derivative | Antiplasmodial | Plasmodium falciparum (CQ-resistant) | 8.5 nM |

| 4,7-dichloroquinoline derivative | Antiviral | Dengue Virus (DENV-2) | Significant inhibition |

Spectroscopic Characterization

The unambiguous structural elucidation of novel dichloroquinoline derivatives is essential. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the quinoline ring.[19][20][21][22]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Conclusion

The fundamental chemistry of dichloroquinolines offers a rich and diverse landscape for exploration in drug discovery. Their synthetic accessibility, coupled with their tunable reactivity, makes them a privileged scaffold for the development of novel therapeutic agents. A thorough understanding of their isomerism, reaction mechanisms, and structure-activity relationships is critical for harnessing their full potential. As research continues to uncover new biological targets and synthetic methodologies, the dichloroquinoline core is poised to remain a valuable platform for the next generation of innovative medicines.

References

- Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.

-

Bharathi, A., et al. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Gómez-Gutiérrez, P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Gómez-Gutiérrez, P., et al. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.

- Aboelnaga, A., & EL-Sayeda, H. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis.

-

Request PDF. (n.d.). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Retrieved from [Link]

- University of Witwatersrand. (2017). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.

- Ferreira, S. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.

- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. DDDT.

- Kulkarni, A. A., et al. (2012). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II)

- Friesen, R. W., & Trimble, L. A. (2004).

- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Science Publishing.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Retrieved from [Link]

- Kulkarni, A. A., et al. (2012). 4,7-Dichloro-quinoline.

- De Cerqueira, B. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

- Singh, P., & Kaur, M. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed.

-

MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Slideshare. (n.d.). QSAR quantitative structure activity relationship. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved from [Link]

- Ellanki, A. R., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- DergiPark. (2023).

-

Request PDF. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Chemgaroo. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. Retrieved from [Link]

-

Institute for Basic Science. (n.d.). Heck and Sonogashira cross-coupling reactions using recyclable Pd–Fe3O4 heterodimeric nanocrystal catalysts. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

-

ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Retrieved from [Link]

-

Academia.edu. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. chem.bg.ac.rs [chem.bg.ac.rs]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub: are you are robot? [sci-hub.sg]

- 13. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 15. ablelab.eu [ablelab.eu]

- 16. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 17. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6,8-Dichloroquinoline

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The functionalization of the quinoline core, particularly at the 6- and 8-positions of the benzenoid ring, is a critical strategy for modulating the biological efficacy and pharmacokinetic properties of these compounds.[1]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled efficiency and functional group tolerance under relatively mild conditions.[7] For drug development professionals, mastering these reactions is essential for the rapid generation of diverse molecular libraries and the efficient synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 6,8-dichloroquinoline. We will delve into the core principles governing these reactions, with a special focus on the critical challenge of regioselectivity . This document will serve as a practical resource, offering detailed protocols and field-proven insights to enable researchers to strategically functionalize this key heterocyclic scaffold.

The Central Challenge: Regioselectivity in this compound

The primary hurdle in the functionalization of this compound is controlling which of the two chlorine atoms reacts. Achieving selective mono-functionalization is paramount for stepwise library development. The reactivity of the C-Cl bonds at the C6 and C8 positions is governed by a subtle interplay of steric and electronic factors.[8]

-

Electronic Effects: The C8 position is in closer proximity to the electron-withdrawing nitrogen atom of the pyridine ring. This electronic influence can affect the energy of the C-Cl bond and its susceptibility to oxidative addition by the palladium catalyst.

-

Steric Hindrance: The C8 position is subject to significant steric hindrance from the peri-hydrogen atom on the adjacent ring. This steric clash can impede the approach of the bulky palladium catalyst complex, thereby disfavoring oxidative addition at this site.

General Principle of Regioselectivity: Based on foundational principles of organometallic chemistry, the less sterically hindered and electronically accessible C-Cl bond is expected to be more reactive. For this compound, the C6 position is generally the preferred site for the initial cross-coupling reaction due to the pronounced steric hindrance at C8. This inherent reactivity difference provides a strategic window for selective mono-functionalization.

Furthermore, once the first coupling reaction occurs at the C6 position, the introduction of an electron-donating group (like an alkyl, aryl, or amino group) can electronically deactivate the quinoline ring system, making the subsequent coupling at the C8 position even more challenging and further favoring mono-substitution.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron-containing reagents.[9][10]

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially at C6) to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, the organic group from the boron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Mono-Arylation at the C6 Position

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of arylboronic acids to the C6 position of this compound. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical for promoting the oxidative addition of the relatively unreactive aryl chloride bond.[12]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane to form the active catalyst complex.

-

Add the catalyst solution to the Schlenk flask, followed by enough anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product (6-aryl-8-chloroquinoline) by flash column chromatography on silica gel.

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |

| 3-Thienylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-85 |

| 4-(Trifluoromethyl)phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |

| Note: Yields are representative estimates based on reactions with similar dichloro-heterocyclic substrates and may require optimization. |

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[13] The reaction couples an amine with an aryl halide and is highly dependent on the choice of ligand and base.[14]

Mechanism Overview: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle.[13][15]

-

Oxidative Addition: Pd(0) inserts into the C6-Cl bond of this compound.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (typically a bulky alkoxide like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Step-by-step experimental workflow for a typical Buchwald-Hartwig amination.

Protocol: Selective Mono-Amination at the C6 Position

This protocol is adapted from successful selective aminations of 6-bromo-2-chloroquinoline, a closely related substrate.[16] The use of a strong, non-nucleophilic hindered base like sodium tert-butoxide (NaOt-Bu) is crucial, as is a ligand system like Xantphos or RuPhos that promotes efficient reductive elimination.[14]

Materials:

-

This compound

-

Primary or Secondary Amine (1.2-1.5 equivalents)

-

Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

-

Xantphos (4-5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equivalents)

-

Anhydrous Toluene or Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, setting up this reaction in a glovebox is highly recommended.

-

To a dry vial or Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), this compound (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.5 mmol).

-

Add anhydrous toluene (to a concentration of ~0.1-0.2 M).

-

Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C.

-

Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

-

After cooling, carefully quench the reaction by pouring it into a separatory funnel containing ethyl acetate and water. Caution: The aqueous layer will be strongly basic.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product (6-amino-8-chloroquinoline derivative) by flash column chromatography.

| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 80-90 |

| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 75-85 |

| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 70-80 |

| Pyrrolidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| Note: Yields are representative estimates based on reactions with similar dichloro-heterocyclic substrates and may require optimization. Stronger bases like LHMDS may be required for less nucleophilic amines. |

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for synthesizing more complex molecules, often found in natural products and materials science.[17] The reaction couples a terminal alkyne with an aryl halide, typically using a dual-catalyst system of palladium and copper(I).[18]

Mechanism Overview: The Dual Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles.[18]

-

Palladium Cycle: This is analogous to the Suzuki and Buchwald-Hartwig cycles, involving oxidative addition of the Pd(0) catalyst to the C6-Cl bond, followed by transmetalation and reductive elimination.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex.

Protocol: Selective Alkynylation at the C6 Position

Classic Sonogashira conditions are generally effective for this transformation. The amine base (e.g., triethylamine or diisopropylethylamine) often serves as both the base and part of the solvent system.

Materials:

-

This compound

-

Terminal Alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous THF or DMF

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (or DMF) (to ~0.2 M concentration) and triethylamine (3.0 mmol, 3.0 equivalents).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

-

Heat the reaction to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the copper and palladium salts, washing the pad with additional solvent.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product (6-alkynyl-8-chloroquinoline) by flash column chromatography.

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 80-90 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 75-85 |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 60 | 70-80 |

| Note: Yields are representative estimates based on reactions with similar dichloro-heterocyclic substrates and may require optimization. Copper-free conditions using more advanced palladium catalysts can also be employed to avoid issues with copper acetylide homocoupling. |

Expanding the Toolbox: Other Cross-Coupling Reactions

Beyond these core reactions, other palladium-catalyzed transformations can be applied to this compound.

-

Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene.[19][20] It offers a powerful method for introducing vinyl groups, which are versatile handles for further synthetic transformations. The general mechanism also involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[21]

-

Cyanation: The introduction of a nitrile group (-CN) is a valuable transformation, as nitriles can be readily hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles. Palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) provides a safer and more functional-group-tolerant alternative to traditional methods.[6][22][23]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel, functionalized quinoline derivatives for drug discovery and development. By understanding the principles of regioselectivity—primarily the steric hindrance at the C8 position—researchers can selectively modify the C6 position first, opening the door to sequential, di-functionalization strategies. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and experimentally grounded starting points for laboratory synthesis. As catalyst technology continues to advance, the development of even more selective and efficient methods for the functionalization of challenging heterocyclic scaffolds like this compound will undoubtedly accelerate the discovery of next-generation therapeutics.

References

- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40.

- Biscoe, M. R., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- ChemRxiv. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed Message Passing Neural Network.

- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- May, S. A., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.

- BenchChem. (2025). An In-depth Technical Guide to 6,8-Disubstituted Quinoline Precursors.

- Wikipedia. (n.d.). Heck reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Molecules. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. MDPI.

- Wikipedia. (n.d.).

- Common Organic Chemistry. (n.d.).

- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.

- The Journal of Organic Chemistry. (1981). Facile synthesis of 8-substituted quinolines.

- RSC Publishing. (2020).

- Journal of Heterocyclic Chemistry. (2008).

- JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Conditions.

- Organic Chemistry Frontiers. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing.

- Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Chemistry LibreTexts. (2023).

- Molecules. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. MDPI.

- The University of Groningen research portal. (2019).

- Organic Chemistry Frontiers. (2015). Sonogashira coupling in natural product synthesis. RSC Publishing.

- PMC. (2023).

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- PMC. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Chemistry LibreTexts. (2023). Heck Reaction.

- Molecules. (2020).

- Molecules. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry.

- National Academic Digital Library of Ethiopia. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry.

- Organic & Biomolecular Chemistry. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing.

- ResearchGate. (2018).

- Dalton Transactions. (2009). [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Molecules. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. art.torvergata.it [art.torvergata.it]

- 3. youtube.com [youtube.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. Heck Reaction [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pd Catalyzed Cyanation [commonorganicchemistry.com]

Synthesis of 4-amino-6,8-dichloroquinoline: An In-Depth Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-6,8-dichloroquinoline, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document offers a step-by-step methodology, explains the underlying chemical principles, and emphasizes safety considerations, ensuring a reproducible and reliable synthesis.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 4-amino-6,8-dichloroquinoline makes it a valuable intermediate for the development of novel drug candidates with potentially enhanced efficacy and unique pharmacological profiles. This guide delineates a robust and well-established synthetic pathway to this important molecule.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-amino-6,8-dichloroquinoline is most effectively achieved through a three-step reaction sequence starting from the readily available 2,4-dichloroaniline. This strategy involves:

-

Cyclocondensation: Formation of the quinoline core through the reaction of 2,4-dichloroaniline with diethyl malonate to yield 6,8-dichloro-4-hydroxyquinoline.

-

Chlorination: Conversion of the 4-hydroxyl group to a more reactive chloro group using phosphorus oxychloride (POCl₃), resulting in the formation of 4,6,8-trichloroquinoline.

-

Amination: Selective nucleophilic aromatic substitution (SNAr) of the highly activated 4-chloro substituent with ammonia to afford the final product, 4-amino-6,8-dichloroquinoline.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

Reaction Pathway Overview

Figure 1: Overall synthetic pathway for 4-amino-6,8-dichloroquinoline.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2,4-Dichloroaniline | Reagent | Sigma-Aldrich | --- |

| Diethyl malonate | Reagent | Sigma-Aldrich | --- |

| Diphenyl ether | Reagent | Sigma-Aldrich | High-boiling solvent |

| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich | Corrosive and moisture-sensitive |

| Ammonia solution (28-30%) | ACS Reagent | Fisher Scientific | Corrosive and volatile |

| Ethanol | Anhydrous | Fisher Scientific | --- |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | --- |

| Sodium hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific | --- |

| Hydrochloric acid (HCl) | Concentrated, ACS Grade | Fisher Scientific | --- |

| Anhydrous sodium sulfate | Granular | Fisher Scientific | --- |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Heating mantle with stirrer

-

Pressure vessel (autoclave)

-

Separatory funnel

-

Büchner funnel and filter flasks

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

Fume hood

Experimental Protocols

Part 1: Synthesis of 6,8-dichloro-4-hydroxyquinoline

This procedure is adapted from the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[2]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2,4-dichloroaniline (0.1 mol, 16.2 g) and diphenyl ether (150 mL).

-

Addition of Diethyl Malonate: Heat the mixture to 140 °C with stirring. Slowly add diethyl malonate (0.11 mol, 17.6 g) dropwise over 30 minutes.

-

Cyclization: After the addition is complete, increase the temperature to 250 °C and maintain it for 2 hours. The reaction mixture will turn dark.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Add 200 mL of petroleum ether to dilute the mixture and facilitate filtration.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.

-

Purification: The crude product can be purified by recrystallization from hot glacial acetic acid or ethanol to yield 6,8-dichloro-4-hydroxyquinoline as a white to off-white solid.

Part 2: Synthesis of 4,6,8-trichloroquinoline

CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3][4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 6,8-dichloro-4-hydroxyquinoline (0.05 mol, 10.7 g) from Part 1.

-

Addition of POCl₃: Carefully add phosphorus oxychloride (50 mL) to the flask. The POCl₃ acts as both the reagent and the solvent.

-

Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction mixture should become a clear, dark solution.

-

Work-up: Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker. This will quench the excess POCl₃.

-

Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air-dry.

-

Purification: The crude 4,6,8-trichloroquinoline can be purified by recrystallization from ethanol to give a crystalline solid.

Part 3: Synthesis of 4-amino-6,8-dichloroquinoline

CAUTION: This reaction involves heating a sealed pressure vessel containing ammonia, which is a corrosive and volatile gas. Ensure the pressure vessel is in good working condition and follow all safety protocols for high-pressure reactions.[5][6]

-

Reaction Setup: In a high-pressure autoclave, place 4,6,8-trichloroquinoline (0.02 mol, 4.6 g) and 50 mL of a concentrated aqueous ammonia solution (28-30%).

-

Amination: Seal the autoclave and heat it to 120-130 °C for 8-12 hours. The internal pressure will increase during the reaction.

-

Work-up: After the reaction is complete, allow the autoclave to cool completely to room temperature before opening it in a fume hood.

-

Isolation: A solid product should be present in the reaction mixture. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude 4-amino-6,8-dichloroquinoline can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a solid.

Characterization and Data

The identity and purity of the synthesized 4-amino-6,8-dichloroquinoline should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Melting Point | A sharp melting point should be observed. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring and the amine protons. The integration should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-amino-6,8-dichloroquinoline (C₉H₆Cl₂N₂), taking into account the isotopic pattern of chlorine. |

Troubleshooting and Field-Proven Insights

-

Incomplete Cyclization (Part 1): If the yield of 6,8-dichloro-4-hydroxyquinoline is low, ensure that the reaction temperature is maintained at 250 °C for the full duration. Inadequate heating can lead to incomplete cyclization.

-

Difficult Chlorination (Part 2): The 4-hydroxyquinoline intermediate must be thoroughly dried before the addition of POCl₃, as any moisture will decompose the reagent and reduce the yield.

-

Low Yield in Amination (Part 3): Ensure the autoclave is properly sealed to maintain the necessary pressure for the amination reaction. A higher temperature or longer reaction time may be required if the conversion is low, but this should be approached with caution due to the potential for side reactions.

Safety Precautions

-

General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus Oxychloride: POCl₃ is extremely corrosive and reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4][7][8][9]

-

Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Avoid inhalation of vapors and direct skin contact.[5][6][10][11][12]

-

High-Pressure Reactions: The amination step involves a high-pressure reaction. Only use equipment rated for the expected pressures and temperatures, and always follow the manufacturer's safety guidelines for operating an autoclave.

References

Sources

- 1. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. How to Safely Handle, Store, and Use Ammonia in the Workplace [globalhazmat.com]

- 6. Safety Tips for Storage & Handling of Ammonia - BEPeterson [bepeterson.com]

- 7. lanxess.com [lanxess.com]

- 8. PHOSPHORUS OXYCHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 9. opcw.org [opcw.org]

- 10. youtube.com [youtube.com]

- 11. Ammonia Solution, Ammonia, Anhydrous | NIOSH | CDC [cdc.gov]

- 12. CCOHS: Ammonia [ccohs.ca]

Mastering the Synthesis of Arylated Quinolines: A Detailed Protocol for Suzuki Coupling with Dichloroquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is therefore a critical endeavor in the discovery of new therapeutic agents and novel materials.[3] Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for creating carbon-carbon bonds.[4]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of dichloroquinolines. We will delve into the mechanistic principles that govern regioselectivity, provide detailed, step-by-step protocols for both selective mono-arylation and sequential di-arylation, and offer insights into troubleshooting common challenges. Our focus is to equip researchers with the practical and theoretical knowledge to successfully synthesize functionalized quinoline derivatives.

The Heart of the Matter: Understanding Regioselectivity

The key challenge and opportunity in the Suzuki coupling of dichloroquinolines lies in controlling the regioselectivity. The inherent electronic properties of the quinoline ring render the chlorine substituents at different positions non-equivalent in their reactivity.

For instance, in 2,4-dichloroquinoline, the chlorine atom at the C2 position is significantly more reactive than the one at the C4 position. This is primarily due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[1][5] This differential reactivity is the foundation for achieving selective mono-arylation. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, one can favor substitution at the more reactive site.

Conversely, achieving di-arylation requires overcoming the lower reactivity of the second chlorine atom. This is typically accomplished by using a stoichiometric excess of the boronic acid, higher catalyst loading, and/or more forcing reaction conditions such as elevated temperatures and longer reaction times.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloroquinoline, forming a Pd(II) complex. This is generally the rate-determining step.

-

Transmetalation : The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Materials and General Considerations

-

Reagents : Dichloroquinolines, arylboronic acids, palladium catalysts, ligands, and bases should be of high purity. Anhydrous solvents are crucial for many Suzuki protocols.

-

Inert Atmosphere : All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[6]

-

Degassing : Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.[6]

Protocol 1: Selective Mono-arylation of 2,4-Dichloroquinoline

This protocol is designed to selectively couple an arylboronic acid at the more reactive C2 position of 2,4-dichloroquinoline.

Reaction Scheme:

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and a base such as cesium carbonate (Cs₂CO₃) (3.5 mmol, 3.5 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (0.05 mmol, 5 mol%), and a ligand like tricyclohexylphosphine (PCy₃) (0.05 mmol, 5 mol%).[1]

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[1]

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-chloroquinoline.

Table 1: Representative Conditions for Mono-arylation of Dichloroquinolines

| Dichloroquinoline Isomer | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,4-Dichloroquinoline | (PPh₃)₂PdCl₂ (5) | PCy₃ (5) | Cs₂CO₃ (3.5) | Dioxane/H₂O | 80 | 4-12 | 2-Aryl-4-chloroquinoline | 75-90 | [1] |

| 4,7-Dichloroquinoline | Pd(OAc)₂ (3) | None | Na₂CO₃ (3) | H₂O | 100 | 1-2 | 4-Aryl-7-chloroquinoline | ~78 | [2] |

| 2,8-Dichloroquinoline | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 18 | 2-Alkyl-8-chloroquinoline | 70 | [2] |

Protocol 2: One-Pot Sequential Di-arylation of 2,4-Dichloroquinoline

This protocol allows for the synthesis of unsymmetrical 2,4-diarylquinolines in a single reaction vessel by the sequential addition of two different arylboronic acids.

Reaction Workflow:

Figure 2: Workflow for one-pot sequential diarylation.

Step-by-Step Procedure:

-

First Coupling: In a flame-dried Schlenk flask, combine 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv.), the first arylboronic acid (1.05 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-3 mol%), and potassium carbonate (K₂CO₃) (3.0 equiv.).

-

Add a degassed solvent mixture (e.g., toluene/ethanol/water).[7]

-

Heat the mixture to a moderate temperature (e.g., 55 °C) and stir for 12 hours, or until the starting material is consumed (monitor by TLC/LC-MS).[7]

-

Second Coupling: To the same reaction vessel, add the second arylboronic acid (1.2-1.5 equiv.), additional K₂CO₃ (3.0 equiv.), and optionally, another portion of Pd(PPh₃)₄ (1-2 mol%).[7]

-

Increase the reaction temperature to 90-100 °C and stir for another 12-24 hours.

-

Work-up and purify as described in Protocol 1 to isolate the 2,4-diarylquinoline.

Table 2: Representative Conditions for Di-arylation of Dichloro-heterocycles

| Dichloro-heterocycle | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (total 4.5) | K₂CO₃ (total 6) | Toluene/EtOH/H₂O | 55 then 90 | 12 + 12 | 2,4-Diarylpyrimidine | 50-70 | [7] |

| 2-Aryl-4-chloro-3-iodoquinoline | PdCl₂(PPh₃)₂ (5) + PCy₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 18 | 2,3,4-Triarylquinoline | 60-85 | [8] |

| 2,6-Dichloropurine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | 2,6-Diphenylpurine | 84 | [9] |

Note: The conditions for dichloropyrimidine are illustrative and may require optimization for dichloroquinolines.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below are common side reactions and troubleshooting tips.

Common Side Reactions:

-

Protodeboronation : The boronic acid is replaced by a hydrogen atom, reducing the amount of nucleophile available for coupling. This is often exacerbated by high temperatures and prolonged reaction times, especially with heteroaryl boronic acids.[3][10]

-

Solution : Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize water content if possible and consider milder bases.[10]

-

-

Homocoupling : Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen.[6]

-

Solution : Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precursors.[6]

-

-

Dehalogenation : The chloro-substituent on the quinoline is replaced by a hydrogen atom.

-

Catalyst Decomposition : Formation of palladium black indicates catalyst precipitation and loss of activity.

-

Solution : Ensure proper degassing and use of pure, anhydrous solvents. Bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst in solution.[5]

-

Troubleshooting Flowchart:

Figure 3: A troubleshooting guide for common issues in Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura coupling of dichloroquinolines is a highly effective and adaptable method for the synthesis of a diverse range of arylated quinoline derivatives. By understanding the principles of regioselectivity and the nuances of the catalytic cycle, researchers can strategically design their synthetic routes to achieve either selective mono-substitution or complete di-substitution. The protocols and troubleshooting guidance provided herein serve as a robust starting point for developing and optimizing these critical transformations in the pursuit of new medicines and materials.

References

-

Reddy, E. A., Islam, A., Mukkanti, K., Bandameedi, V., & Bhowmik, D. R. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

-

Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC, 5, 32. [Link]

-

Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7423–7437. [Link]

-

Handy, S. T., & Anderson, M. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

-

Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Havlicek, L., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

-

Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]

Sources

- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.kr]

- 3. Yoneda Labs [yonedalabs.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 6,8-Dichloroquinoline Derivatives

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Column Chromatography of 6,8-Dichloroquinoline

Introduction

Welcome to the technical support center. This guide addresses the purification of This compound (CAS: 703-66-2) and its derivatives.[1] Unlike simple quinolines, the 6,8-dichloro substitution pattern significantly alters the physicochemical properties of the heterocycle, specifically reducing its basicity (predicted pKa ~1.[1]53) compared to unsubstituted quinoline (pKa ~4.9).[1][2]

This reduction in basicity changes how the molecule interacts with stationary phases, requiring a modified approach to standard "alkaloid" purification protocols.[1] Below are the diagnostic workflows, method development strategies, and troubleshooting guides designed to ensure high-purity isolation.

Module 1: Pre-Purification Diagnostics

Before packing your column, perform these checks to prevent mid-run failures.

1.1 The Basicity Check (The "Nitrogen Problem")

-

Concept: Standard quinolines "tail" on silica gel because the basic nitrogen interacts strongly with acidic silanols (Si-OH).[2]

-

6,8-Dichloro Specifics: The electron-withdrawing chlorine atoms at positions 6 and 8 pull electron density away from the nitrogen.[1]

-

Implication: While tailing is less severe than with alkyl-quinolines, it often persists due to highly active sites on the silica or the presence of more basic impurities (e.g., mono-chloro byproducts or starting anilines).[1]

-